molecular formula C13H27NO2Si B12631677 Methyl 2-butyl-5-(trimethylsilyl)pyrrolidine-1-carboxylate CAS No. 919286-41-2

Methyl 2-butyl-5-(trimethylsilyl)pyrrolidine-1-carboxylate

Cat. No.: B12631677
CAS No.: 919286-41-2
M. Wt: 257.44 g/mol
InChI Key: ZBAUGPDTKNRYDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-butyl-5-(trimethylsilyl)pyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a unique combination of substituents: a methyl ester at position 1, a linear butyl group at position 2, and a trimethylsilyl (TMS) group at position 4. Pyrrolidine derivatives are widely utilized in medicinal chemistry and organic synthesis, often serving as intermediates or bioactive scaffolds.

Properties

CAS No.

919286-41-2

Molecular Formula

C13H27NO2Si

Molecular Weight

257.44 g/mol

IUPAC Name

methyl 2-butyl-5-trimethylsilylpyrrolidine-1-carboxylate

InChI

InChI=1S/C13H27NO2Si/c1-6-7-8-11-9-10-12(17(3,4)5)14(11)13(15)16-2/h11-12H,6-10H2,1-5H3

InChI Key

ZBAUGPDTKNRYDX-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC(N1C(=O)OC)[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-butyl-5-(trimethylsilyl)pyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with a trimethylsilyl group. One common method involves the use of a pyrrolidine precursor, which is reacted with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Methyl Carboxylate Group

  • Hydrolysis : LiOH in THF/water cleaves the methyl ester to the carboxylic acid (e.g., 82.9% yield under basic conditions) .

  • Transesterification : Reacts with alcohols (e.g., isopropyl alcohol) under acidic catalysis to yield alternative esters .

Trimethylsilyl (TMS) Group

  • Desilylation : Fluoride sources (e.g., TBAF) selectively remove the TMS group, exposing a hydroxyl or amine moiety .

  • Stability : Resists hydrolysis under weakly acidic/basic conditions, making it suitable for orthogonal protection strategies .

Pyrrolidine Ring

  • 1,3-Dipolar cycloaddition : Reacts with azomethine ylides or nitrones to form polycyclic structures, as demonstrated in domino reactions with ketones and alkenes .

  • Redox reactions : The pyrrolidine nitrogen participates in palladium-mediated oxidation or reduction, enabling C–H functionalization .

Catalytic Asymmetric Modifications

Chiral phosphoramidite ligands enable enantioselective transformations:

Reaction TypeConditionsOutcomeSource
Aminocarbonylation PdCl₂, CO (1 atm), MeOH, rtPyrrolidine with >20:1 dr
1,3-Dipolar cycloaddition CuCl₂, ketone, activated alkeneSubstituted pyrrolidines (63% yield)
Ester saponification LiOH, THF/H₂O, 25°CCarboxylic acid (quantitative yield)

Stability and Handling

  • Thermal stability : Decomposes above 150°C, requiring storage at –20°C under inert atmosphere .

  • Solubility : Highly soluble in chlorinated solvents (e.g., CH₂Cl₂) and THF; sparingly soluble in water .

Scientific Research Applications

Synthesis Techniques

The synthesis of methyl 2-butyl-5-(trimethylsilyl)pyrrolidine-1-carboxylate typically involves several key steps:

  • Formation of Pyrrolidine Derivatives : The compound can be synthesized from pyrrolidine derivatives through alkylation processes. For instance, the use of strong bases like sodium hydride or n-butyllithium facilitates the formation of alkoxides, which then react with alkylating agents in the presence of phase transfer catalysts .
  • Use of Protecting Groups : Protecting groups are often employed to enhance the selectivity and yield of the synthesis. For example, the tert-butyloxycarbonyl (Boc) group is commonly used to protect amino functionalities during reactions .
  • Catalytic Hydrogenation : Catalytic hydrogenation methods can also be applied to obtain specific isomers of the compound, thereby increasing the efficiency and specificity of the synthesis .

Recent studies have highlighted the biological significance of this compound:

  • Neuroprotective Properties : Research indicates that compounds related to this structure may exhibit neuroprotective effects, potentially serving as selective inhibitors for neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases .
  • Metabolic Pathways : The compound has been studied in the context of metabolic pathways involving cyclic amino acids. Its derivatives have shown promise as biomarkers for diagnosing conditions related to proline metabolism, which could be relevant for understanding certain metabolic disorders .

Therapeutic Applications

The therapeutic potential of this compound is being explored in various contexts:

  • Drug Development : The compound's structural features make it a candidate for drug development aimed at targeting specific enzymes involved in metabolic processes. For example, inhibitors designed based on this compound could modulate arginase activity, which plays a crucial role in the urea cycle and has implications in cancer therapy .
  • Biomarker Identification : The ability to differentiate between various metabolic states using derivatives of this compound opens avenues for its application in clinical diagnostics, particularly in conditions like hyperprolinemia .

Case Studies and Research Findings

Several case studies demonstrate the utility of this compound:

StudyFocus AreaFindings
Synthesis MethodologiesDeveloped efficient methods for synthesizing pyrrolidine derivatives with high yields using phase transfer catalysis.
MetabolomicsIdentified biomarkers derived from this compound that can differentiate metabolic disorders related to proline metabolism.
Neurodegenerative ResearchInvestigated its potential as a neuroprotective agent through selective inhibition of nNOS activity.
Cancer TherapeuticsExplored its role as an arginase inhibitor, highlighting its potential in cancer treatment strategies.

Mechanism of Action

The mechanism of action of Methyl 2-butyl-5-(trimethylsilyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its penetration through biological membranes. The pyrrolidine ring can interact with enzymes and receptors, modulating their activities and leading to various biological effects .

Comparison with Similar Compounds

Key Structural and Functional Differences:

  • Substituent Diversity :

    • The target compound uniquely combines a TMS group (electron-withdrawing, lipophilic) with a linear butyl chain (flexible alkyl group). In contrast, analogs feature pyridinyl rings (e.g., 1228070-72-1), benzyl groups (1228666-00-9), or halogens (e.g., bromine in C₁₉H₂₈BrN₂O₅), which introduce aromaticity or reactivity for cross-coupling .
    • Ester Groups : The target uses a methyl ester, whereas analogs like 1228070-72-1 and 1228665-86-8 employ bulkier tert-butyl esters, which may slow hydrolysis rates and enhance stability under acidic conditions .
  • Molecular Weight and Lipophilicity: The TMS group increases the target’s molecular weight (~291.5 g/mol) compared to simpler derivatives like 1228665-86-8 (292.37 g/mol).
  • Synthetic Utility :

    • The TMS group is often used as a protecting group for alcohols or amines in synthesis. This suggests the target compound may serve as an intermediate in multi-step reactions, unlike pyridinyl- or benzyl-substituted analogs, which are more likely to be final products .

Research Findings and Implications

While the provided evidence lacks direct studies on the target compound, inferences can be drawn from substituent chemistry:

Steric Effects : The butyl and TMS groups may hinder nucleophilic attacks at the pyrrolidine nitrogen, enhancing stability during synthesis. This contrasts with tert-butyl esters in analogs, which provide steric shielding for carboxylate groups .

Solubility and Reactivity: The TMS group reduces water solubility but improves compatibility with non-polar solvents, advantageous in organometallic reactions. Pyridinyl-containing analogs (e.g., 1228070-72-1) may exhibit higher solubility in polar aprotic solvents due to aromatic rings . Chloro or bromo substituents (e.g., 1228070-72-1, C₁₉H₂₈BrN₂O₅) enable further functionalization via cross-coupling, a feature absent in the target compound.

Price Considerations :

  • Analogous compounds are priced at $400–$4800 per gram depending on scale . The target’s cost may be higher due to the TMS group’s synthetic complexity, though this is speculative without direct data.

Biological Activity

Methyl 2-butyl-5-(trimethylsilyl)pyrrolidine-1-carboxylate is a synthetic organic compound classified as a pyrrolidine derivative. Its molecular structure includes a pyrrolidine ring with various substituents, such as methyl, butyl, and trimethylsilyl groups, which enhance its reactivity and biological potential. This article reviews the biological activity of this compound, focusing on its interactions with biomolecules, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C_{13}H_{25}N_{1}O_{2}Si
  • Molecular Weight : 257.44 g/mol
  • Structure : The presence of the trimethylsilyl group significantly influences the compound's reactivity, allowing it to act as either a nucleophile or electrophile depending on the reaction conditions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Interaction : The compound's pyrrolidine ring can participate in hydrogen bonding and other interactions that modulate its biological activity. The trimethylsilyl and butyl groups influence the binding affinity to enzymes or receptors.
  • Nucleophilic/Electrophilic Behavior : Depending on the environment, the trimethylsilyl group can enhance the compound's reactivity towards electrophiles or nucleophiles, making it versatile in biochemical pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Similar compounds have shown promising antitumor effects against various cancer cell lines. For instance, derivatives of pyrrolidine have been reported to inhibit cell proliferation and induce apoptosis in cancer cells .
  • Antiviral Properties : Compounds structurally related to this pyrrolidine derivative have demonstrated antiviral activity against viruses such as Herpes simplex and Polio .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObservations
AntitumorVariolins, MeridianinsInhibition of P388 murine leukemia cell line
AntiviralVariolin BEffective against Herpes simplex Type I
Enzyme InhibitionMeridianinsInhibition of CDKs in low micromolar range

Recent Research Highlights

  • Antitumor Studies : A study highlighted the effectiveness of pyrrolidine derivatives in inhibiting cancer cell growth. For example, variolin B exhibited significant cytotoxicity against the P388 murine leukemia cell line .
  • Mechanistic Insights : Research into the mechanism of action revealed that certain structural features are crucial for biological activity. The presence of specific substituents can enhance enzyme binding and increase therapeutic efficacy.
  • Synthetic Applications : this compound has been utilized as a building block in synthesizing more complex organic molecules, showcasing its versatility in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-butyl-5-(trimethylsilyl)pyrrolidine-1-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclization reactions or functionalization of pyrrolidine precursors. For example, diastereoselective methods using Michael addition or cycloaddition reactions can introduce substituents like the trimethylsilyl group. Optimization includes:

  • Catalyst Selection : Use of chiral catalysts (e.g., Lewis acids) to enhance stereochemical control.
  • Temperature Control : Reactions often proceed at low temperatures (−20°C to 0°C) to minimize side products.
  • Protecting Groups : Temporary protection of reactive sites (e.g., carboxylate esters) to prevent undesired side reactions.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane for isolating diastereomers .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :

  • Storage : Keep in airtight containers under inert gas (argon or nitrogen) at −20°C to prevent hydrolysis of the trimethylsilyl group.
  • Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, safety goggles) to avoid moisture exposure.
  • Stability Tests : Monitor decomposition via TLC or HPLC under accelerated conditions (e.g., 40°C, 75% humidity for 48 hours). Refer to safety guidelines for silylated compounds .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during the synthesis of pyrrolidine carboxylates with bulky substituents?

  • Methodological Answer :

  • Chiral Auxiliaries : Use tert-butyl or benzyl groups to sterically guide the addition of the trimethylsilyl moiety.
  • Stereoelectronic Effects : Adjust solvent polarity (e.g., dichloromethane vs. THF) to influence transition-state geometries.
  • Computational Modeling : Density Functional Theory (DFT) studies predict favorable dihedral angles for intramolecular cyclization, aiding in reagent selection (e.g., Grignard vs. organozinc reagents) .

Q. What analytical techniques are critical for resolving contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • X-ray Crystallography : Resolve ambiguous NOE (Nuclear Overhauser Effect) signals by determining absolute configuration via SHELX software .
  • 2D NMR : Use HSQC (Heteronuclear Single Quantum Coherence) and NOESY to distinguish between regioisomers or conformational isomers.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula when isotopic patterns overlap (e.g., silicon vs. carbon isotopes) .

Q. How can computational methods predict reactivity for further functionalization of the pyrrolidine ring?

  • Methodological Answer :

  • DFT Calculations : Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites. For example, the 5-(trimethylsilyl) group may direct electrophilic substitution to the 2-butyl position.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMF vs. acetonitrile) to optimize cross-coupling reactions.
  • Docking Studies : If targeting biological activity, model interactions with enzyme active sites to prioritize synthetic modifications .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental melting points?

  • Methodological Answer :

  • Recrystallization : Test multiple solvents (e.g., ethanol, hexane) to isolate polymorphs.
  • DSC (Differential Scanning Calorimetry) : Detect metastable phases or hydrate formation.
  • Impurity Profiling : Use GC-MS or elemental analysis to identify trace contaminants (e.g., residual siloxanes) that depress melting points .

Q. What strategies mitigate conflicting results in catalytic hydrogenation studies of the pyrrolidine ring?

  • Methodological Answer :

  • Catalyst Screening : Compare Pd/C, Raney Ni, or PtO₂ under varying pressures (1–10 atm H₂).
  • Deuterium Labeling : Track regioselectivity via ²H NMR to distinguish between hydrogenation pathways.
  • In-situ IR Spectroscopy : Monitor intermediate imine/enamine species that may reversibly form under reaction conditions .

Stability and Reactivity

Q. Under what conditions does the trimethylsilyl group undergo hydrolysis, and how can this be prevented?

  • Methodological Answer :

  • pH Sensitivity : Hydrolysis accelerates above pH 7. Use buffered solutions (pH 4–6) in aqueous workups.
  • Alternative Protecting Groups : Replace trimethylsilyl with tert-butyldimethylsilyl (TBS) for enhanced stability.
  • Kinetic Studies : Conduct pseudo-first-order experiments in D₂O to quantify hydrolysis rates .

Functionalization and Derivatization

Q. What methodologies enable selective functionalization of the pyrrolidine ring’s carboxylate group?

  • Methodological Answer :

  • Ester Hydrolysis : Use LiOH/THF/H₂O at 0°C to selectively cleave the methyl ester without affecting the silyl group.
  • Amide Coupling : Activate the carboxylate with HATU/DIPEA for conjugation with amines.
  • Cross-Coupling : Suzuki-Miyaura reactions at the 2-butyl position using Pd(OAc)₂/XPhos catalysts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.